molecular formula C19H15NO3S2 B2724873 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide CAS No. 2097900-67-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide

Cat. No. B2724873
CAS RN: 2097900-67-7
M. Wt: 369.45
InChI Key: ZRLVGSPIJCWPSY-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .


Molecular Structure Analysis

The polymers PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm2 V−1 s−1 in top-contact/bottom-gate organic field-effect transistor devices . The investigation of thin-film microstructures and morphologies showed that PBDTT-2T thin films had more uniform surface and better crystalline quality than PBDTT-TT did .


Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halothiophenes . The fused aromatic structures also provide strong inter-chain interaction which can result in high charge mobility .

Scientific Research Applications

Synthesis and Material Applications

A microwave-assisted multicomponent protocol developed by Vincetti et al. (2016) enables the efficient synthesis of substituted benzofuran-2-carboxamides. This method is pivotal for drug discovery, facilitating rapid identification of biologically active compounds (Vincetti et al., 2016). Lee et al. (2019) discuss the synthesis of a simple-structured nonfullerene acceptor (NFA) with a bithiophene core, showcasing its potential in organic photovoltaic cells due to its wide bandgap and complementary UV–vis absorption profile. This study underlines the material's utility in achieving high-efficiency solar energy conversion with minimal energy loss (Lee et al., 2019).

Antimicrobial and Enzymatic Activity

Research by Idrees et al. (2019) focuses on the synthesis and antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds demonstrate promising in-vitro antibacterial activity, suggesting potential applications in combating microbial resistance (Idrees et al., 2019).

Chemical Stability and Prodrug Development

Kahns and Bundgaard (1991) explored the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl amide derivatives, assessing their suitability as prodrugs for the amide group in drug substances. This study provides valuable insights into enhancing the therapeutic potential of drugs through chemical modification (Kahns & Bundgaard, 1991).

Enzyme Inhibition for Therapeutic Applications

Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibiting potent butyrylcholinesterase inhibitory activity. Such inhibitors have significant implications for treating diseases like Alzheimer's, highlighting the compound's medicinal chemistry relevance (Abedinifar et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-13(16-7-8-18(25-16)17-6-3-9-24-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,13,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVGSPIJCWPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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